2-Amino-4-(5-bromo-2-fluorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound is a pyranobenzothiazine derivative characterized by a complex polycyclic framework. Its molecular formula is C₂₅H₁₇BrFN₃O₃S, with a molecular weight of 538.4 g/mol (CAS: 893318-38-2) . The structure includes a pyrano[3,2-c][2,1]benzothiazine core substituted with a 5-bromo-2-fluorophenyl group at position 4, a 2-fluorobenzyl group at position 6, and a cyano group at position 2. The Smiles notation is N#CC1=C(N)OC2=C(C1c1cc(Br)ccc1F)S(=O)(=O)N(Cc1ccccc1)c1ccccc12 .
Synthetic routes for analogous pyranobenzothiazines involve multistep reactions starting with methyl anthranilate, followed by coupling with sulfonyl chlorides, N-alkylation, and multicomponent cyclization with aldehydes and malononitrile .
Properties
IUPAC Name |
2-amino-4-(5-bromo-2-fluorophenyl)-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16BrF2N3O3S/c26-15-9-10-20(28)17(11-15)22-18(12-29)25(30)34-23-16-6-2-4-8-21(16)31(35(32,33)24(22)23)13-14-5-1-3-7-19(14)27/h1-11,22H,13,30H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGGZTOWGGLLHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=C(C=CC(=C5)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16BrF2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(5-bromo-2-fluorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide (CAS Number: 893294-73-0) is a complex organic molecule with potential biological significance. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 556.4 g/mol . The structure features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H16BrF2N3O3S |
| Molecular Weight | 556.4 g/mol |
| CAS Number | 893294-73-0 |
Biological Activity Overview
Research into the biological activity of this compound is limited but promising. Preliminary studies indicate potential antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
One study investigated the cytotoxic effects of various benzothiazine derivatives, including the compound , against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against TK-10 (renal cancer) and HT-29 (colorectal cancer) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, suggesting a potential role as an anticancer agent .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. In vitro assays demonstrated that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The exact mechanism remains to be elucidated but may involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
The compound's anti-inflammatory potential was assessed through various models of inflammation. It showed significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. This suggests that the compound could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
- Cytotoxicity Study : A study published in a peer-reviewed journal analyzed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed an IC50 value of approximately 12 μM for TK-10 cells, indicating potent activity compared to standard chemotherapeutic agents .
- Antimicrobial Assay : In a controlled laboratory setting, the compound was tested against various bacterial strains. It demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent .
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a 40% reduction in edema compared to control groups, supporting its anti-inflammatory claims .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazine derivatives. Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
- Case Study: A derivative exhibiting structural similarities to our compound showed potent activity against breast cancer cells by inducing cell cycle arrest and apoptosis via the mitochondrial pathway.
Antimicrobial Properties
Research indicates that certain benzothiazine derivatives possess antimicrobial properties , effective against both bacterial and fungal strains. The presence of fluorine in the structure has been associated with enhanced bioactivity.
- Case Study: A related compound was tested against Acanthamoeba castellanii, showing significant in vitro activity against both trophozoites and cysts, suggesting potential for treating amoebic infections.
Anti-inflammatory Effects
Benzothiazines have also been investigated for their anti-inflammatory effects . The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been documented in various studies.
- Research Finding: A study reported that a structurally analogous compound reduced inflammation markers in animal models, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of nitrogen- and sulfur-containing heterocycles with diverse pharmacological activities. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations: The target compound’s 5-bromo-2-fluorophenyl and 2-fluorobenzyl groups distinguish it from phenyl- or methyl-substituted analogs (e.g., 6d, 7q) . The bromine and fluorine atoms likely enhance lipophilicity and metabolic stability compared to non-halogenated derivatives. Unlike pyrroloimidazole (14f) or pyranopyrazole (3s) derivatives, the target compound’s pyranobenzothiazine core incorporates a sulfone group, which may improve solubility and target binding .
The fluorine atoms in the target compound may confer selectivity for enzymes or receptors sensitive to halogen interactions, a feature absent in non-fluorinated analogs like 14f .
Synthetic Complexity: The synthesis of pyranobenzothiazines typically involves multicomponent reactions (MCRs) and cyclization steps, similar to those used for pyrroloimidazoles (e.g., 14f) . However, the target compound’s halogenated substituents may require specialized coupling reagents or protective groups.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves solvent selection, temperature control, and catalyst screening. For example, refluxing in acetic anhydride/acetic acid (10:20 mL ratio) with sodium acetate as a catalyst can enhance cyclization efficiency, as demonstrated in analogous pyrano-benzothiazine syntheses . Purification via crystallization using DMF/water mixtures (57% yield) is recommended to remove byproducts. Monitoring reaction progress via TLC and adjusting stoichiometric ratios of bromo/fluorophenyl precursors (e.g., 5-bromo-2-fluorophenylacetic acid derivatives) can further refine yield .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2,220 cm⁻¹, sulfone S=O at ~1,300 cm⁻¹).
- NMR : Use - and -NMR in DMSO-d6 to resolve aromatic protons (e.g., 5-bromo-2-fluorophenyl protons at δ 7.29–7.94 ppm) and diastereotopic hydrogens in the dihydropyrano ring .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., M peaks at m/z 386–403 for related derivatives) and fragmentation patterns .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers with <1% DMSO. For low solubility in non-polar media, co-solvents like PEG-400 or cyclodextrin inclusion complexes can enhance bioavailability. Pre-formulation studies using Hansen solubility parameters are advised .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics or quantum chemical calculations guide reaction design?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for key steps like pyrano ring formation. COMSOL Multiphysics models heat/mass transfer in scaled-up syntheses, optimizing parameters like reflux time and solvent evaporation rates. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 30–50% via reaction path search algorithms .
Q. What strategies validate predicted biological activity (e.g., antimicrobial) for this compound?
- Methodological Answer :
- In Silico Screening : Dock the compound into target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina to assess binding affinity.
- In Vitro Assays : Conduct MIC tests against Gram-positive/negative strains. Compare with structurally similar triazole derivatives (Table 1) .
| Property | This Compound | Triazole Derivatives |
|---|---|---|
| Core Structure | Pyrano-benzothiazine | Triazole |
| Key Substituents | Br/F-phenyl groups | Alkyl/hydroxyl groups |
| MIC (μg/mL) vs. S. aureus | Pending | 2–8 (literature values) |
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects like ring-flipping in the dihydropyrano moiety.
- 2D NMR (COSY, NOESY) : Confirm coupling networks and spatial proximity of fluorobenzyl protons.
- X-ray Crystallography : Resolve absolute configuration and crystal packing effects, as done for analogous spiro-indoline derivatives .
Q. What is the impact of bromo/fluoro substituents on photostability and reactivity?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor degradation under UV light (λ = 254–365 nm) to assess photostability. Bromine’s heavy atom effect may increase triplet-state lifetimes, accelerating degradation.
- Hammett Analysis : Quantify electron-withdrawing effects of F/Br groups on nitrile reactivity. σ values (F: +0.06, Br: +0.26) correlate with reaction rates in nucleophilic substitutions .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental -NMR shifts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
